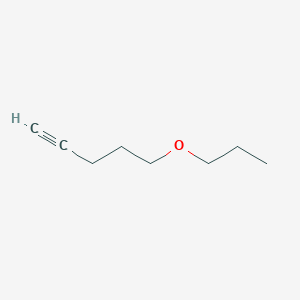
5-Propoxypent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C8H14O, and it features a propoxy group attached to a pent-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypent-1-yne can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopent-1-yne with propanol in the presence of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2). The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield the corresponding alkane.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2, Pd/C
Substitution: NaNH2, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Alkyl-substituted alkynes
Applications De Recherche Scientifique
5-Propoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Propoxypent-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly polarized, making the compound susceptible to nucleophilic attack. The propoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Butyne: A simpler alkyne with a shorter carbon chain.
1-Hexyne: An alkyne with a similar structure but without the propoxy group.
Propargyl alcohol: An alkyne with a hydroxyl group instead of a propoxy group.
Uniqueness: 5-Propoxypent-1-yne is unique due to the presence of the propoxy group, which imparts different chemical properties compared to other alkynes. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88470-18-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
5-propoxypent-1-yne |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h1H,4-8H2,2H3 |
Clé InChI |
YSAVBBGBLWMCLI-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
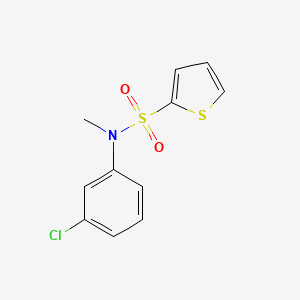
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
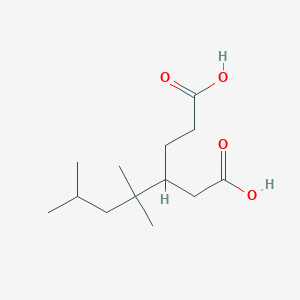

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
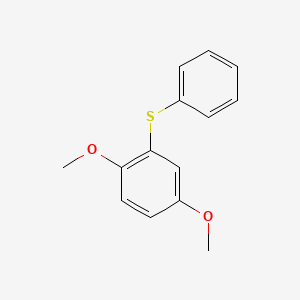
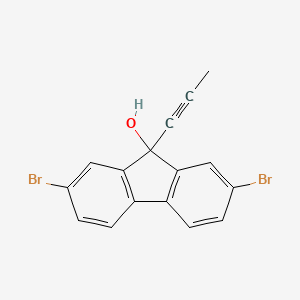
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
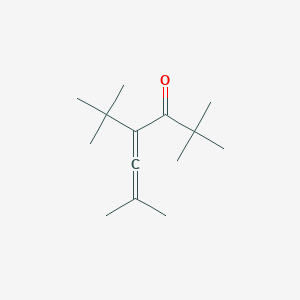
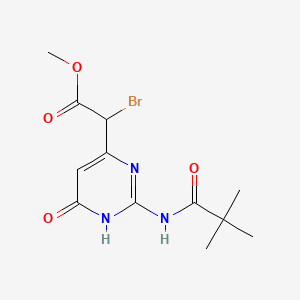
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
